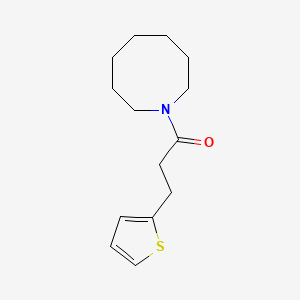
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, also known as ACP, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACP is a member of the family of azocane compounds, which are known for their unique chemical properties and potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Wirkmechanismus
The mechanism of action of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves its reaction with ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one reacts specifically with ROS, producing a fluorescent signal that can be used to detect their presence in biological systems.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for use in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has also been shown to have a high selectivity for ROS, making it a useful tool for studying oxidative stress in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in lab experiments is its high selectivity for ROS, which allows for the detection of these reactive molecules in complex biological systems. However, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one also has some limitations, including its relatively low yield in synthesis and its potential for photobleaching under certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, including the development of new synthesis methods to improve its yield and the exploration of its potential applications in vivo. Additionally, researchers are investigating the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in combination with other fluorescent probes to study complex biological systems and the development of new imaging techniques for the detection of ROS in vivo.
Conclusion:
In conclusion, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one is a promising compound for use in scientific research, particularly in the detection of reactive oxygen species in biological systems. Its high selectivity and low toxicity make it a useful tool for studying oxidative stress and other biological processes. Further research is needed to explore its potential applications and to develop new synthesis methods to improve its yield and expand its utility.
Synthesemethoden
The synthesis of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves several steps, including the reaction of 3-thiophen-2-ylpropan-1-one with sodium azide to form 1-azido-3-thiophen-2-ylpropan-1-one. This intermediate is then reduced with zinc and acetic acid to form 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one. The overall yield of this synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
1-(azocan-1-yl)-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-14(9-8-13-7-6-12-17-13)15-10-4-2-1-3-5-11-15/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKAGFWLKKBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)










![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)